molecular formula C13H11ClINO2 B1459425 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine CAS No. 1569084-90-7

6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine

Cat. No. B1459425
CAS RN: 1569084-90-7
M. Wt: 375.59 g/mol
InChI Key: ORSPRGLUZXZQRI-UHFFFAOYSA-N
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Description

6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine (CIPM) is a heterocyclic compound that has been widely studied for its potential applications in the fields of materials science, medicine, and biochemistry. CIPM is a highly versatile compound with a wide range of applications due to its unique structure. CIPM has been used in the synthesis of various materials, in the development of drugs, and in the study of biochemical and physiological effects.

Scientific Research Applications

6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine has been used in a wide range of scientific research applications. It has been used as a building block in the synthesis of various materials, including polymers, nanomaterials, and organic semiconductors. 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine has also been used in the development of drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anti-bacterial drugs. In addition, 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine has been used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine is not fully understood. However, it is believed that 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine acts as a chelator, binding to metals and forming complexes. These complexes can then interact with other molecules and affect their activity. 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine has also been shown to act as an inhibitor of certain enzymes, which can affect the activity of other molecules.
Biochemical and Physiological Effects
6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the activity of other molecules. 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine has also been shown to have anti-inflammatory and anti-bacterial effects. In addition, 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine has been shown to have anti-cancer effects, although the mechanism of action is not yet fully understood.

Advantages and Limitations for Lab Experiments

The use of 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine in laboratory experiments has several advantages. 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine is relatively easy to synthesize and can be used in a wide range of applications. In addition, 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine is relatively stable and can be stored for long periods of time. However, there are some limitations to using 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine in laboratory experiments. 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine is a highly reactive compound and can react with other compounds, resulting in the formation of unwanted products. In addition, 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the use of 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine. 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine could be used to develop new drugs, materials, and other compounds. In addition, 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine could be used to study the biochemical and physiological effects of various compounds. Finally, 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine could be used to develop new methods for synthesizing compounds, such as new catalysts or reaction conditions.

properties

IUPAC Name

6-chloro-2-iodo-3-[(4-methoxyphenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClINO2/c1-17-10-4-2-9(3-5-10)8-18-11-6-7-12(14)16-13(11)15/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSPRGLUZXZQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(N=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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